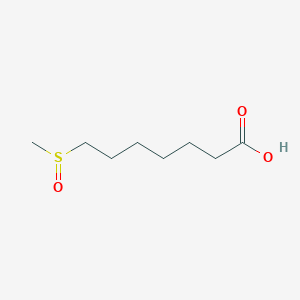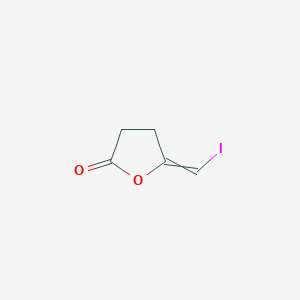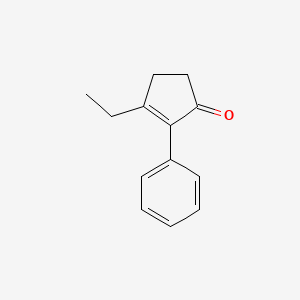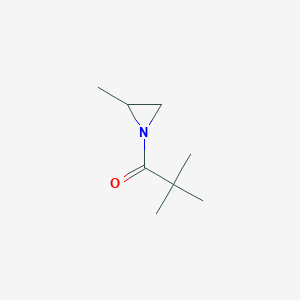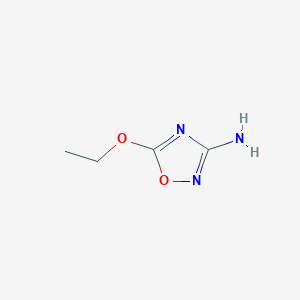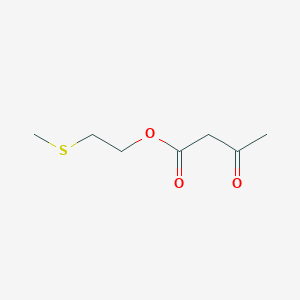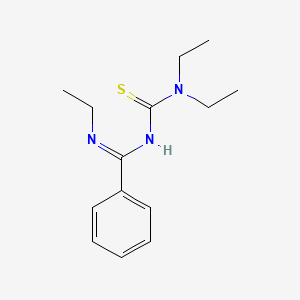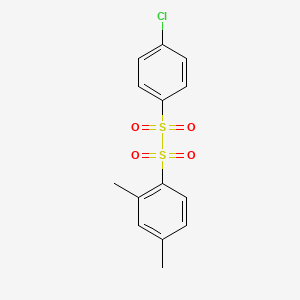
1,3,5-Tris(iodomethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris(iodomethyl)benzene is an organic compound with the molecular formula C9H9I3. It is a derivative of benzene, where three hydrogen atoms are replaced by iodomethyl groups at the 1, 3, and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tris(iodomethyl)benzene can be synthesized through several methods. One common approach involves the iodination of 1,3,5-tris(hydroxymethyl)benzene using iodine and a suitable oxidizing agent. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(iodomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions typically occur in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the iodomethyl groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1,3,5-tris(azidomethyl)benzene, while oxidation with potassium permanganate can produce 1,3,5-tris(carboxymethyl)benzene .
Scientific Research Applications
1,3,5-Tris(iodomethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules.
Materials Science: The compound is used in the development of novel materials with unique properties, such as halogen-bonded self-assembled structures.
Biological Studies: It can be used as a precursor for the synthesis of biologically active compounds.
Medicinal Chemistry: Researchers explore its potential in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(iodomethyl)benzene involves its ability to undergo various chemical reactions, primarily through the reactivity of its iodomethyl groups. These groups can participate in nucleophilic substitution, oxidation, and reduction reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(chloromethyl)benzene: Similar structure but with chloromethyl groups instead of iodomethyl groups.
1,3,5-Tris(bromomethyl)benzene: Contains bromomethyl groups, offering different reactivity and properties.
1,2,3-Tris(iodomethyl)benzene: A positional isomer with iodomethyl groups at the 1, 2, and 3 positions.
Uniqueness
1,3,5-Tris(iodomethyl)benzene is unique due to the presence of three highly reactive iodomethyl groups, which provide distinct reactivity compared to its chloro- and bromo- counterparts. This makes it particularly useful in specific synthetic applications where iodine’s reactivity is advantageous .
Properties
CAS No. |
90678-60-7 |
|---|---|
Molecular Formula |
C9H9I3 |
Molecular Weight |
497.88 g/mol |
IUPAC Name |
1,3,5-tris(iodomethyl)benzene |
InChI |
InChI=1S/C9H9I3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4-6H2 |
InChI Key |
MIVBPUGPPJIGKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1CI)CI)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


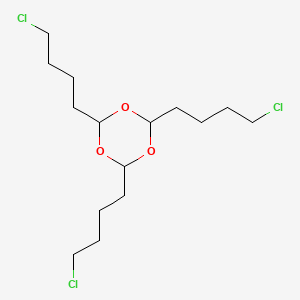
![Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]-](/img/structure/B14350396.png)
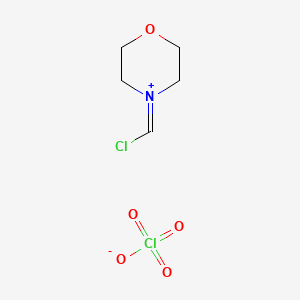
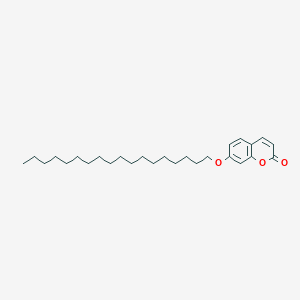
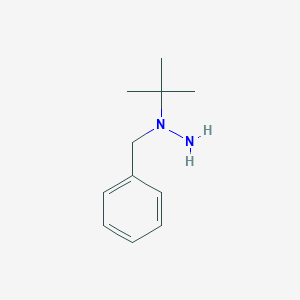
![5-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14350423.png)
